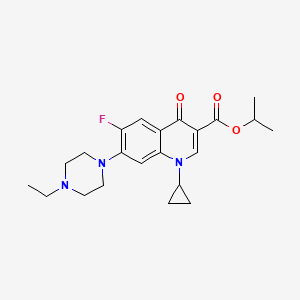
Enrofloxacin Isopropyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enrofloxacin Isopropyl Ester: is a derivative of enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine. This compound is known for its broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria. This compound is particularly valued for its effectiveness in treating bacterial infections in animals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Enrofloxacin Isopropyl Ester involves the esterification of enrofloxacin with isopropyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The esterification reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions: Enrofloxacin Isopropyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield enrofloxacin and isopropyl alcohol.
Substitution: The ester group can be substituted by nucleophiles in nucleophilic acyl substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Hydrolysis: Enrofloxacin and isopropyl alcohol.
Reduction: Enrofloxacin alcohol.
Substitution: Various substituted enrofloxacin derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Enrofloxacin Isopropyl Ester is used as a reference standard in analytical chemistry for the development and validation of analytical methods .
Biology: In biological research, this compound is used to study the antibacterial activity and resistance mechanisms of fluoroquinolone antibiotics .
Medicine: this compound is investigated for its potential use in treating bacterial infections in animals, particularly in veterinary medicine .
Industry: In the pharmaceutical industry, this compound is used in the formulation of veterinary drugs and as a quality control standard .
Mechanism of Action
Enrofloxacin Isopropyl Ester exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription . By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the disruption of DNA synthesis and ultimately bacterial cell death .
Comparison with Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but used primarily in human medicine.
Norfloxacin: A fluoroquinolone with a narrower spectrum of activity compared to enrofloxacin.
Ofloxacin: A fluoroquinolone with similar antibacterial activity but different pharmacokinetic properties.
Uniqueness: Enrofloxacin Isopropyl Ester is unique due to its esterified form, which may offer improved pharmacokinetic properties such as better absorption and bioavailability in veterinary applications .
Conclusion
This compound is a valuable compound in veterinary medicine, offering broad-spectrum antibacterial activity and potential advantages in pharmacokinetics. Its synthesis, chemical reactions, and applications in various fields highlight its importance in scientific research and industry.
Properties
Molecular Formula |
C22H28FN3O3 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
propan-2-yl 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C22H28FN3O3/c1-4-24-7-9-25(10-8-24)20-12-19-16(11-18(20)23)21(27)17(22(28)29-14(2)3)13-26(19)15-5-6-15/h11-15H,4-10H2,1-3H3 |
InChI Key |
LISZRBXNFGZGLX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)OC(C)C)C4CC4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


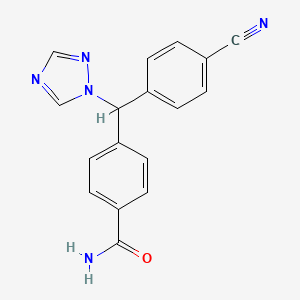
![(6S,8aR)-Hexahydro-5,8-dioxo-3H-thiazolo[3,4-a]pyrazine-6-propanoic Acid](/img/structure/B13429430.png)
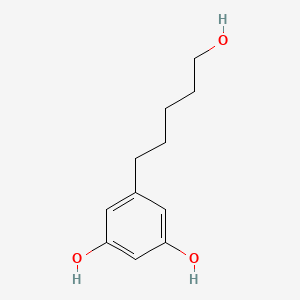

![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B13429457.png)
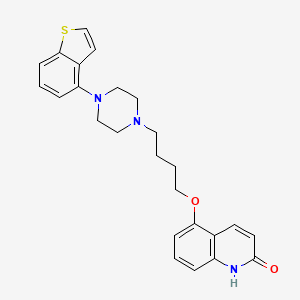
![N-[1-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-1H-indole-3-ethanamine](/img/structure/B13429472.png)



![3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B13429484.png)
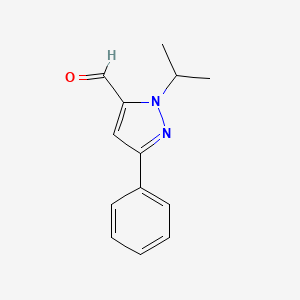
![2-Methyl-6-[(4-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B13429499.png)

